BENGHE Foundational & Exploratory

Check Availability & Pricing

"Methyl (1S)-3-oxocyclopentaneacetate"
physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Compound Name:
oxocyclopentaneacetate

cat. No.: B8050271

Technical Guide: Methyl (1S)-3-
oxocyclopentaneacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (1S)-3-oxocyclopentaneacetate, with the CAS number 2630-38-8, is a chiral organic
compound of interest in pharmaceutical research and development. Its structure features a
cyclopentanone ring substituted with a methyl acetate group at the C1 position, with the
stereochemistry at this chiral center designated as (S). This technical guide provides a
comprehensive overview of its physical and chemical properties, drawing from available
scientific data. The primary application of this compound lies in its role as a versatile synthetic
intermediate for the preparation of more complex pharmaceutical agents.[1][2][3]

Chemical Structure and Properties

The precise stereochemistry of Methyl (1S)-3-oxocyclopentaneacetate is crucial for its
application in stereospecific synthesis. Below are the key identifiers and a summary of its
known physical and chemical properties.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name methyl [(1S)-3-oxocyclopentyl]acetate
CAS Number 2630-38-8[1][2]

Molecular Formula CsH1203[1]

Canonical SMILES COC(=0)CC1CCC(=0)C1[4]

InChl Key CPXMFVOUUXTIOH-LURJTMIESA-N[1]

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 156.18 g/mol [5]
Physical State Neat oll [1]
Purity >95% [1]

. Soluble in DMSO (=10 mg/ml)
Solubility [1]
and Ethanol (=10 mg/ml)

Store at -20°C for long-term
Storage N [1]
stability (= 4 years)

Room temperature in the

Shipping continental US; may vary [1]
elsewhere

Hydrogen Bond Donor Count 0 [4]
Hydrogen Bond Acceptor

ydrog p 3 4]
Count
Rotatable Bond Count 3 [4]
Topological Polar Surface Area  43.4 A2 [4]

Synthesis and Experimental Protocols
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Methyl (1S)-3-oxocyclopentaneacetate is primarily available as a commercial product for
research purposes and is described as a synthetic intermediate.[1][2][3] Detailed, step-by-step
experimental protocols for its synthesis are not readily available in the public domain. However,
general synthetic strategies for related 3-oxocyclopentaneacetic acid esters can be inferred
from the broader chemical literature on cyclopentanone derivatives.

A plausible synthetic approach, illustrated in the logical workflow below, would involve the
asymmetric Michael addition of a nucleophile to a cyclopentenone precursor, followed by

functional group manipulation to yield the target keto-ester. The stereochemistry at the C1
position would be established during the asymmetric conjugate addition step, employing a

chiral auxiliary or a chiral catalyst.

General Synthetic Logic for (1S)-3-Oxocyclopentaneacetate Derivatives
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A generalized synthetic workflow for chiral 3-oxocyclopentaneacetates.

Spectroscopic Data
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Detailed assigned spectroscopic data (NMR, IR, MS) for Methyl (1S)-3-
oxocyclopentaneacetate are not widely published. However, predicted spectral data and data
for the racemic mixture or closely related structures are available and can provide a basis for
characterization.

Mass Spectrometry: A mass spectrum for the racemic "Methyl 3-oxocyclopentaneacetate"” is
available, which would be expected to be identical for the (1S) enantiomer. The fragmentation
pattern can be used for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the
ketone and ester functional groups:

e C=0 stretch (ketone): ~1740-1750 cm~1
e C=0 stretch (ester): ~1735-1745 cm~!
e C-O stretch (ester): ~1160-1210 cm~1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted *H and 3C NMR spectra are
available and can be used as a reference for experimental data. The *H NMR would show
characteristic signals for the methoxy group of the ester, the protons alpha to the carbonyl
groups, and the other methylene protons on the cyclopentane ring. The chiral center would
lead to diastereotopic protons, potentially resulting in more complex splitting patterns.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological
activity or the involvement of Methyl (1S)-3-oxocyclopentaneacetate in any signaling
pathways. Its primary documented use is as a building block in the synthesis of
pharmaceutically active molecules.[1][2][3]

It is important to distinguish this compound from methyl jasmonate, a structurally related plant
hormone with a well-documented role in plant defense signaling. Methyl jasmonate contains a
pentenyl side chain at the C2 position of the cyclopentanone ring, a feature absent in Methyl
(1S)-3-oxocyclopentaneacetate. Therefore, the biological activities of methyl jasmonate
cannot be directly extrapolated to the title compound.
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The diagram below illustrates the general role of a synthetic intermediate in a drug
development pipeline.

Role in Pharmaceutical Synthesis

Methyl (1S)-3-oxocyclopentaneacetate
(Chiral Building Block)

Multi-step Chemical Synthesis

Complex Target Molecule
(e.g., Active Pharmaceutical Ingredient)

Biological Screening &
Preclinical Studies

Drug Candidate

Click to download full resolution via product page

Typical workflow illustrating the use of a synthetic intermediate.

Conclusion

Methyl (1S)-3-oxocyclopentaneacetate is a valuable chiral intermediate for organic synthesis,
particularly in the pharmaceutical industry. While detailed experimental and biological data for
this specific enantiomer are scarce in publicly available resources, its fundamental physical and
chemical properties are established. Further research into its synthesis and potential biological
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activities could expand its applications. Researchers utilizing this compound should rely on
standard analytical techniques (NMR, IR, MS) for quality control and structural verification,
using data from related compounds as a preliminary reference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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